Cis-Pinic Acid

Description

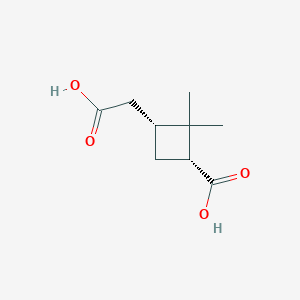

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

(1R,3R)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m1/s1 |

InChI Key |

LEVONNIFUFSRKZ-RITPCOANSA-N |

Isomeric SMILES |

CC1([C@H](C[C@H]1C(=O)O)CC(=O)O)C |

Canonical SMILES |

CC1(C(CC1C(=O)O)CC(=O)O)C |

Origin of Product |

United States |

Atmospheric Formation Mechanisms of Cis Pinic Acid

Gas-Phase Ozonolysis of Monoterpenes

The reaction of ozone (O₃) with monoterpenes is a major pathway for the formation of cis-pinic acid in the gas phase. This process involves the cleavage of the endocyclic double bond of the monoterpene, leading to the formation of a primary ozonide that rapidly decomposes into a Criegee intermediate and a carbonyl compound. Subsequent reactions of these intermediates lead to a variety of oxidation products, including this compound.

Formation from α-Pinene Ozonolysis

The ozonolysis of α-pinene is a well-documented source of this compound. copernicus.orgresearchgate.netpnas.org This reaction proceeds through the formation of a C₉ acyloxy radical intermediate, which then isomerizes. The resulting acyl peroxy radical can then react with other peroxy radicals (RO₂) or the hydroperoxyl radical (HO₂) to form this compound. copernicus.org Studies have shown that this compound is a major monomeric product, accounting for a significant fraction of the total α-pinene SOA mass. pnas.org Its continuous formation, even after the initial α-pinene has been consumed, suggests that there are also particle-phase production pathways from unstable highly oxygenated molecules (HOMs). copernicus.org

The yield of this compound from α-pinene ozonolysis can be influenced by various factors. For instance, decreasing the temperature has been shown to increase the mass fraction of this compound in the resulting SOA. pnas.org In smog chamber experiments, the yield of this compound was found to be in the range of 1-3% when 1000 parts per billion by volume (ppbv) of α-pinene reacted with 750 ppbv of ozone, and 0.3-0.5% for the reaction of 100 ppbv of α-pinene with 75 ppbv of ozone. capes.gov.brau.dk

Formation from β-Pinene Ozonolysis

This compound is also a known product of the gas-phase ozonolysis of β-pinene. reading.ac.ukcopernicus.org The formation mechanism is thought to be similar to that of α-pinene, involving the formation of a C₉ acyloxy radical intermediate. copernicus.org However, the yield of this compound from β-pinene ozonolysis is generally lower than that from α-pinene. pnas.org This is attributed to the different structure of the initial Criegee intermediates formed from β-pinene.

Research comparing the ozonolysis of α-pinene and β-pinene has shown that while both produce this compound, the relative abundance can differ significantly. pnas.org This has implications for the composition of SOA in regions where β-pinene is a dominant monoterpene emission.

Role of Criegee Intermediates in Formation Pathways

Criegee intermediates (CIs) are key transient species in the ozonolysis of monoterpenes and play a crucial role in the formation of this compound. pnas.orgresearchgate.net These highly reactive molecules are formed from the decomposition of the primary ozonide. Stabilized Criegee intermediates (SCIs) can undergo various bimolecular reactions, including reactions with water, alcohols, and carboxylic acids, to form different organic peroxides. nih.gov

The reaction pathways of Criegee intermediates can be complex. A significant portion of these intermediates can undergo a unimolecular H-shift, followed by the addition of O₂, to form vinyl hydroperoxides which subsequently release OH radicals and produce peroxy radicals. nsf.gov The subsequent reactions of these peroxy radicals contribute to the formation of this compound. The presence of scavengers for Criegee intermediates in experimental setups has been used to elucidate their role in the formation mechanisms of various oxidation products, including this compound. reading.ac.uk

Hydroxyl Radical (OH) Initiated Oxidation Pathways

In addition to ozonolysis, the oxidation of monoterpenes initiated by the hydroxyl radical (OH) is another important atmospheric pathway that can lead to the formation of this compound. copernicus.orgacs.org The OH radical is a highly reactive oxidant present in the troposphere, and its reaction with α-pinene can produce a variety of oxidation products, including this compound. nih.govnih.gov

Historical Identification of this compound as an Oxidation Product

The identification of this compound as a product of monoterpene oxidation dates back to early studies on the composition of secondary organic aerosols. It was first identified in aerosol samples from smog chamber experiments involving the ozonolysis of α-pinene. capes.gov.brau.dk These early studies utilized gas chromatography coupled with mass spectrometry (GC/MS) for the analysis of carboxylic acids in aerosols after derivatization. capes.gov.brau.dk

Being a dicarboxylic acid, this compound was recognized for its extremely low vapor pressure, suggesting its potential importance in the gas-to-particle conversion process of α-pinene oxidation products. au.dk Subsequent field studies in forested locations provided direct evidence for the formation of SOA from monoterpene oxidation by detecting and quantifying this compound in fine particulate matter. copernicus.org These foundational studies established this compound as a key marker for the atmospheric oxidation of monoterpenes.

Atmospheric Chemical Transformations and Multiphase Processes of Cis Pinic Acid

Aqueous-Phase Reactivity and Aging

The processing of water-soluble organic compounds in atmospheric aqueous phases is a key factor in the formation of aqueous secondary organic aerosols (aqSOA). ualberta.caresearchgate.net Cis-pinic acid, being an oxygenated and water-soluble product of α-pinene oxidation, is considered a relevant precursor for these aerosols. ualberta.caresearchgate.net

In the aqueous phase, this compound undergoes chemical aging primarily through oxidation by hydroxyl (OH) radicals. The OH radical is a highly reactive oxidant in the atmosphere, and its reactions with dissolved organic compounds can significantly alter their chemical structure and properties. The reaction between OH radicals and the water-soluble fraction of α-pinene secondary organic aerosol (SOA), which is rich in compounds like this compound, leads to the removal of these early-stage products. nih.gov Studies have measured the bimolecular reaction rate coefficients for the oxidation of various terpenoic acids, including this compound, by OH radicals. nih.gov

Research investigating the aqueous-phase OH oxidation of pinic acid has demonstrated a significant difference in product yields under acidic and basic conditions. ualberta.ca Specifically, the formation of key SOA tracers, norpinic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), is substantially enhanced in basic solutions compared to acidic ones. ualberta.ca

Table 1: Molar Yields of Key Oxidation Products from Pinic Acid + OH Reaction at Different pH Data sourced from a 2021 study on aqueous-phase photo-oxidation. ualberta.ca

| Product | Molar Yield at pH 2 | Molar Yield at pH 8 |

|---|---|---|

| Norpinic Acid (NPA) | 3.4% | 10% |

Direct photolysis, the process where a molecule absorbs light and breaks down, is another potential transformation pathway for organic compounds in the atmospheric aqueous phase. However, this process is highly dependent on the molecule's structure, specifically the presence of a chromophore (a light-absorbing part of the molecule).

For this compound, direct photolysis is not considered a significant atmospheric sink. huji.ac.il As a dicarboxylic acid, it lacks the carbonyl group that acts as the primary chromophore in many other α-pinene oxidation products, such as cis-pinonic acid. huji.ac.il Cis-pinonic acid, which possesses a carbonyl group, undergoes efficient aqueous photolysis via Norrish type I and type II reactions. huji.ac.ilacs.org In contrast, the absence of this functional group in this compound means it does not readily absorb solar radiation in the troposphere, and therefore, its direct photochemical degradation is negligible compared to other processes like OH oxidation. huji.ac.il

The continued oxidation of this compound by OH radicals leads to the formation of smaller, often more oxygenated, later-generation products. This chemical aging process can increase the oxygen-to-carbon (O/C) ratio of the organic aerosol mass. nih.gov

Key later-generation products identified from the aqueous-phase OH oxidation of pinic acid include:

Norpinic Acid (NPA): This dicarboxylic acid is a well-established tracer for aged α-pinene SOA. ualberta.ca Its formation from pinic acid oxidation is confirmed in laboratory studies, with yields that are highly dependent on the pH of the solution. ualberta.ca

3-Methyl-1,2,3-butanetricarboxylic Acid (MBTCA): This tricarboxylic acid is another important marker for the chemical aging of monoterpene SOA. It is formed from the further OH oxidation of first-generation products like pinic and cis-pinonic acids. As with norpinic acid, its yield from pinic acid is significantly higher under basic conditions. ualberta.ca

The formation of these more highly oxidized, less volatile products can further contribute to the growth and evolution of SOA particles.

Aqueous Photochemistry and Photolysis Pathways

Contribution to Secondary Organic Aerosol (SOA) Formation and Growth

This compound is a pivotal compound in the formation of secondary organic aerosols from biogenic sources. Its physicochemical properties, particularly its low volatility, make it a major contributor to the particle phase.

The transformation of volatile organic compounds into particulate matter is a critical atmospheric process. This compound, formed from the gas-phase oxidation of α-pinene, can transition from the gas to the particle phase, contributing to SOA mass.

This gas-to-particle conversion is driven by the compound's low saturation vapor pressure. Compared to other α-pinene oxidation products like pinonic acid, this compound has a significantly lower vapor pressure, which causes it to partition predominantly into the particle phase. This property means that once formed, this compound is more likely to exist as an aerosol than as a gas under typical atmospheric conditions.

Furthermore, it has been suggested that dicarboxylic acids like cis-pinic and norpinic acid may participate in the initial stages of new particle formation through heteromolecular homogeneous nucleation, a process where new particles are formed from different types of vapor molecules clustering together. While sulfuric acid is often the key precursor for nucleation, low-volatility organic compounds can contribute to the subsequent growth of these newly formed particles.

Formation of Aqueous Secondary Organic Aerosol (aqSOA)

This compound is a significant contributor to the formation of aqueous secondary organic aerosol (aqSOA). researchgate.netrsc.org As a water-soluble organic acid arising from the gas-phase oxidation of α-pinene, it is considered a relevant precursor to aqSOA because it is sufficiently soluble to undergo processing in cloud and fog droplets, as well as aerosol liquid water. researchgate.netrsc.org The photochemical reactions of such water-soluble organic acids are known to be a key pathway in the formation of aqSOA. rsc.orgaaqr.org

Studies have shown that the aqueous-phase OH-oxidation of this compound can lead to the formation of important α-pinene SOA tracers, such as 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) and norpinic acid. rsc.org The yields of these products can be influenced by the pH of the atmospheric aqueous phase, with different yields observed under acidic versus basic conditions. rsc.org For example, one study observed higher yields of norpinic acid and MBTCA at a basic pH compared to an acidic pH. rsc.org The formation of these less volatile products from the more soluble this compound demonstrates a mechanism by which the organic mass of aerosols can increase, contributing to aqSOA formation. aaqr.orgacs.org

Oligomerization and Dimer Formation in the Aerosol Phase

Oligomerization, including the formation of dimers, is a critical process in the evolution of secondary organic aerosol (SOA) derived from α-pinene oxidation, with this compound playing a central role. copernicus.orgcopernicus.org These higher-molecular-weight compounds are formed within the aerosol phase and significantly impact the physical and chemical properties of the particles, including their potential to act as cloud condensation nuclei. rsc.org The formation of dimers from monomers like this compound is driven by the need to lower the vapor pressure of the compounds, allowing them to exist in the condensed aerosol phase. core.ac.uk

Structural Characterization of Dimers and Esters

Several studies have focused on the structural elucidation of dimers and esters formed from this compound and other α-pinene oxidation products. A prominent dimer observed in α-pinene ozonolysis SOA has a molecular weight (MW) of 358 u (C₁₇H₂₆O₈). copernicus.orguci.edu Through detailed mass spectrometric analysis, this dimer has been identified as an ester formed between this compound and diaterpenylic acid. core.ac.ukcopernicus.orguantwerpen.be Another significant dimer, with a molecular weight of 368 u (C₁₉H₂₈O₇), has been characterized as a hydroxypinonyl ester of this compound. copernicus.orgugent.be

The structural characterization often involves tandem mass spectrometry (MS/MS) techniques, which fragment the dimer ions to reveal their constituent monomeric units. For the MW 358 dimer, fragmentation typically yields ions corresponding to deprotonated this compound (m/z 185) and a fragment at m/z 171, which has been associated with a terpenylic acid moiety. copernicus.orgmdpi.com Similarly, the MW 368 dimer fragments to show a this compound residue and a hydroxypinonic acid part. copernicus.org Ion mobility spectrometry has also been employed to compare experimental collision cross-sections of the dimers and their fragments with theoretical calculations and authentic standards to confirm proposed structures. mdpi.com These studies have provided strong evidence for the specific ester linkages, for example, that the MW 368 ester involves the carboxyl group on the cyclobutane (B1203170) ring of this compound esterified with 7-hydroxypinonic acid. ugent.be

Identified Dimers and Esters Involving this compound

| Molecular Weight (u) | Molecular Formula | Proposed Monomeric Units |

|---|---|---|

| 358 | C₁₇H₂₆O₈ | This compound + Diaterpenylic acid copernicus.orguci.eduuantwerpen.be |

Proposed Formation Mechanisms for Oligomers

Several mechanisms have been proposed for the formation of dimers and oligomers involving this compound in the aerosol phase.

Particle-Phase Esterification: A widely suggested mechanism is the acid-catalyzed esterification between two carboxylic acids or a carboxylic acid and an alcohol within the acidic environment of the aerosol particle. core.ac.ukmdpi.com For instance, the formation of the MW 358 dimer is proposed to occur through the esterification of this compound with diaterpenylic acid. core.ac.ukuantwerpen.be Diaterpenylic acid itself can be formed from the hydrolysis of other first-generation products like terpenylic acid. uantwerpen.be This pathway is supported by the detection of such esters in both laboratory-generated and ambient aerosols. core.ac.ukuantwerpen.be

Gas-Phase Radical Reactions: An alternative or complementary pathway involves gas-phase reactions of radicals. One proposed mechanism suggests the combination of an acyl peroxy radical (RO₂) related to this compound and an alkoxy radical (R'O•) from a hydroxy-containing compound like hydroxypinonic acid. copernicus.orgugent.be This radical termination reaction forms an unstable, highly oxygenated molecule (HOM) with a trioxide bridge (RO₃R'), which then decomposes in the particle phase to form a stable ester. copernicus.orgugent.be This mechanism helps explain the rapid formation of dimers observed in some experiments. copernicus.org

Criegee Intermediate Reactions: Reactions involving stabilized Criegee intermediates (sCIs), formed during the initial ozonolysis of α-pinene, have also been proposed. These reactive intermediates can react with carboxylic acids like this compound in the gas phase to form products that subsequently partition to the aerosol phase and contribute to dimer formation. copernicus.orgmdpi.com

Diacyl Peroxide Decomposition: Another proposed mechanism involves the formation of diacyl peroxides in the gas phase, which then partition to the particle phase. The decomposition of these peroxides within the aerosol can lead to the formation of esters, such as the C₁₇H₂₆O₆ dimer, and also regenerate carboxylic acids like this compound. pnas.orgpnas.org

These mechanisms are not mutually exclusive, and the dominant pathway for oligomer formation can depend on specific atmospheric conditions such as oxidant concentrations and the presence of NOx. copernicus.org

Impact of Oxidant Concentrations and Relative Humidity on Dimer Formation

The formation of dimers containing this compound is significantly influenced by atmospheric conditions, particularly the type of oxidant and the level of relative humidity (RH).

Oxidant Concentrations: Studies have shown a stark difference in dimer formation depending on the primary oxidant. Dimer formation is prominently observed in SOA produced from the ozonolysis of α-pinene, especially in the absence of nitrogen oxides (NOx). copernicus.orgresearchgate.net In contrast, when α-pinene oxidation is initiated by hydroxyl (OH) radicals in the presence of NOx, the formation of these specific dimers is suppressed or negligible. copernicus.orgresearchgate.netpnas.org Instead, OH-initiated oxidation tends to produce more highly oxidized, smaller carboxylic acids. researchgate.net The absence of dimers in photooxidation experiments is linked to the lower particle-phase concentration of precursor molecules like this compound compared to ozonolysis conditions. pnas.org This suggests that the reaction pathways involving ozone, possibly through the formation of Criegee intermediates, are more conducive to producing the necessary precursors for dimerization. copernicus.org

Relative Humidity (RH): Higher relative humidity has been shown to enhance the formation of dimer esters. researchgate.net In laboratory studies of α-pinene ozonolysis, dimer concentrations were observed to increase by a factor of two when RH was increased from a lower range (30–50%) to a higher range (50–90%). copernicus.orgresearchgate.net This enhancement is often attributed to the role of water in the aerosol phase. Water can facilitate particle-phase reactions, such as the acid-catalyzed hydrolysis of precursors to form reactive species like diaterpenylic acid, which can then be esterified. uantwerpen.be The increased aerosol water content at higher RH may promote the partitioning of water-soluble precursors and facilitate the ionic reaction pathways leading to esterification. pnas.org However, the effect of RH can be complex, as it may also influence other competing reactions. mdpi.com

Atmospheric Lifetimes and Degradation Processes

The atmospheric lifetime of this compound is determined by its removal processes, primarily through reaction with oxidants and partitioning between the gas and particle phases. Due to its two carboxylic acid groups, this compound has a relatively low vapor pressure, which causes it to have a strong tendency to partition into the particle phase. copernicus.org

Once in the aerosol phase, particularly in aqueous environments like cloud droplets, the primary degradation pathway is reaction with hydroxyl (OH) radicals. nih.gov The estimated atmospheric lifetimes of terpenoic acids like this compound in clouds indicate that they react almost exclusively in the aqueous phase with OH radicals. nih.gov This aqueous-phase oxidation leads to the removal of early-stage products and dimers. nih.gov

In the gas phase, the reaction with OH radicals is also a significant degradation pathway. The lifetime of this compound is estimated to be on the order of several days, allowing for long-range transport in the atmosphere. copernicus.org This is significantly longer than the lifetime of its precursor, α-pinene. copernicus.org This difference in lifetimes means that while the initial chiral signature of α-pinene is transferred to this compound, the spatial distribution of the this compound enantiomeric ratio is much more homogeneous, reflecting large-scale emission patterns rather than local chemistry. copernicus.org

Advanced Analytical Methodologies for Cis Pinic Acid Research

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, is extensively used to separate cis-pinic acid from other components in a sample. The choice of chromatographic technique is often dictated by the sample matrix and the specific research question, such as whether enantiomeric separation is required.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of carboxylic acids like this compound, which have low volatility, a derivatization step is necessary to convert them into more volatile esters. capes.gov.brau.dk A common method involves derivatization with BF3-methanol to form methyl esters, which can then be analyzed by GC-MS. capes.gov.brau.dk This approach has been successfully applied to identify this compound in aerosol samples from smog chamber experiments. capes.gov.brau.dk Large-volume injection techniques can be employed to enhance sensitivity. capes.gov.brau.dk

Parshintsev et al. (2009) also demonstrated the use of a Particle Into Liquid Sampler (PILS) coupled with GC-MS for the measurement of this compound. researchgate.net Furthermore, a thermal desorption-gas chromatography-mass spectrometer (TD-GC-MS) has been utilized for the molecular characterization of both gaseous and particulate phase organic compounds, including this compound. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a vital tool for the direct analysis of polar compounds like this compound in various environmental samples, including atmospheric aerosols and ice cores, without the need for derivatization. researchgate.netcopernicus.orgpublish.csiro.au This technique offers the advantage of separating isobaric and isomeric compounds. publish.csiro.au Negative ion electrospray ionization (ESI) is particularly suitable for the sensitive detection of carboxylic acids, which readily deprotonate. publish.csiro.au

Studies have demonstrated the use of LC-MS to identify major particulate-phase products from the oxidation of α-pinene, with this compound being a predominant compound. researchgate.netcopernicus.org The technique has been used to analyze filter samples from various locations, including the Amazon rainforest, to investigate the chiral ratio of pinic acid enantiomers. cnr.it High-performance liquid chromatography (HPLC) coupled to a triple quadrupole MS has been used to study pinic acid in air samples, achieving low limits of detection. nih.gov

Table 1: Selected LC-MS Methods for this compound Analysis

| Analytical Method | Column | Mobile Phase | Detection Mode | Application | Reference |

|---|---|---|---|---|---|

| HPLC-MS | - | - | ESI(-), APCI(+) | Analysis of α-pinene oxidation products in aerosol particles | researchgate.netcopernicus.org |

| HPLC-MS | - | - | MRM | Quantification of SOA-markers in Antarctic ice | nih.gov |

| UHPLC-Q-Exactive Orbitrap MS | Acquity UPLC CSH fluoro-phenyl (PFP) | Water/Acetonitrile (B52724) with Formic Acid | ESI(-) | Chiral separation in ice cores | copernicus.orgcopernicus.org |

This table is interactive. Click on the headers to sort.

A sensitive hydrophilic interaction liquid chromatography/electrospray ionization mass spectrometry (HILIC/ESI-MS/MS) method has been developed for the determination of various carboxylic acids, including this compound. nih.govresearchgate.net In this method, analytes are separated on an amide column using a gradient elution with a mobile phase containing acetonitrile and an aqueous ammonium (B1175870) acetate (B1210297) buffer. nih.gov This technique is particularly advantageous for its ability to detect and separate isobaric compounds and is sensitive enough to determine low concentrations of carboxylic acids in complex aerosol particle samples. nih.gov The limits of detection for this method have been reported to be in the range of 0.03 to 16.0 μg/L in selected reaction monitoring (SRM) mode. nih.gov

The enantiomeric separation of chiral compounds like this compound provides valuable information about the sources and atmospheric processing of their precursors. A two-dimensional liquid chromatography (mLC–LC) method has been developed for the simultaneous determination of the chiral ratios of this compound in ice-core samples. copernicus.orgcopernicus.orgcopernicus.orgresearchgate.net This technique combines a reversed-phase column in the first dimension with a chiral column (e.g., amylose-based tris(3-chloro-5-methylphenylcarbamate)) in the second dimension. cnr.itcopernicus.org The use of a simple instrumental setup with an additional six-port valve allows for the heart-cutting of the analyte peak from the first dimension and its transfer to the second dimension for chiral separation. copernicus.orgcopernicus.orgresearchgate.net This approach has been successfully applied to ice-core samples, revealing fluctuating chiral ratios for this compound. copernicus.orgcopernicus.orgcopernicus.org

The coupling of a Particle Into Liquid Sampler (PILS) with ion chromatography has been used for the measurement of various organic species. researchgate.net While the primary examples cited are for smaller organic acids, the principle can be extended to dicarboxylic acids like this compound, offering a method for the analysis of water-soluble aerosol components.

Liquid Chromatography hyphenated with Mass Spectrometry (LC-MS)

Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HILIC-ESI-MS/MS)

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and detailed characterization of this compound and its isomers.

Tandem mass spectrometry (MS/MS) is a key technique for the structural elucidation of compounds separated by chromatography. The fragmentation patterns of this compound in negative ion mode have been studied. copernicus.org The primary fragmentation process observed is the loss of CO2. copernicus.org The differentiation of isobaric terpenoic acids, such as this compound and cis-caric acid (both with a molecular weight of 186), relies on their distinct fragmentation patterns in MS/MS experiments. caltech.edu

Table 2: MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss | Reference |

|---|---|---|---|

| 185 | 141 | CO₂ | nih.gov |

| 185 | - | Loss of CO₂ | copernicus.org |

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. acs.org While less sensitive than mass spectrometry-based methods, ¹H and ¹³C NMR are crucial for confirming the structure of synthesized this compound standards and for identifying major products in laboratory studies, such as the photolysis products of related compounds. copernicus.orgacs.org For instance, ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra have been used to confirm the identity of synthesized this compound. copernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. acs.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) atoms within the molecule.

¹H NMR and ¹³C NMR are fundamental one-dimensional experiments used to identify the types and connectivity of atoms. For this compound, ¹H NMR spectra reveal signals corresponding to the methyl groups, the cyclobutane (B1203170) ring protons, and the protons adjacent to the carboxylic acid groups. copernicus.orgcalstate.edu Similarly, ¹³C NMR spectra show distinct peaks for the carbons of the methyl groups, the cyclobutane ring, and the two carboxylic acid moieties. copernicus.orgacs.org

To further elucidate the complex structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. copernicus.orgcopernicus.org

COSY spectra establish correlations between protons that are coupled to each other, helping to map out the proton-proton networks within the cyclobutane ring. copernicus.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. copernicus.orgcopernicus.org

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connectivity across the entire molecular skeleton, including the placement of the carboxylic acid groups relative to the cyclobutane ring. copernicus.orgcopernicus.org

The collective data from these NMR experiments provide conclusive evidence for the structure of this compound. copernicus.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH(COOH)- | 2.74 (dd) | 46.4 |

| -CH(CH₂COOH)- | 2.3 (m) | 38.9 |

| -CH₂- (ring) | 1.82 (m), 2.03 (m) | 25.2 |

| -C(CH₃)₂- | - | 42.9 |

| -CH₃ (gem-dimethyl) | 0.94 (s) | 17.8 |

| -CH₃ (gem-dimethyl) | 1.20 (s) | 30.0 |

| -CH₂COOH | 2.3 (m) | 35.2 |

| -COOH | - | 174.2 |

| -CH₂COOH | - | 174.4 |

Note: Chemical shifts are reported in ppm relative to a reference standard and were acquired in CD₃CN. copernicus.org Values are representative and can vary slightly based on solvent and experimental conditions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for identifying and structurally characterizing compounds in complex mixtures, such as atmospheric aerosols. researchgate.net ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, typically observing the deprotonated molecule [M-H]⁻ for acidic compounds like this compound. d-nb.infoacs.org

In tandem mass spectrometry (MS/MS or MS²), the [M-H]⁻ ion of this compound (m/z 185) is isolated and then fragmented by collision-induced dissociation. researchgate.netcopernicus.org The resulting fragment ions provide a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net

The fragmentation pattern of the deprotonated this compound ion at m/z 185 can be compared to that of its isomers, such as cis-caric acid, allowing for their differentiation. researchgate.net For instance, the relative abundances of certain fragment ions can be diagnostic. researchgate.net Further stages of fragmentation (MS³) can be performed on specific fragment ions to gain even more detailed structural information. researchgate.net This technique is particularly valuable for identifying this compound as a component of larger dimeric esters found in secondary organic aerosols, where fragmentation of the larger ion yields a product ion corresponding to this compound (m/z 185). copernicus.orgpublish.csiro.au

Table 2: Key ESI-MS/MS Fragmentation Data for Deprotonated this compound ([M-H]⁻, m/z 185)

| Precursor Ion (m/z) | Major Product Ions (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 185 | 171 | 14 u (CH₂) or other | Fragmentation of the cyclobutane ring |

| 185 | 141 | 44 u (CO₂) | Loss of a carboxyl group |

| 185 | 123 | 44 u (CO₂) + 18 u (H₂O) | Sequential loss of carboxyl and water |

Note: The fragmentation pattern and relative intensities can vary depending on the instrument and collision energy. This table represents common fragmentation pathways observed for this compound. researchgate.netresearchgate.net

Negative Ion Photoelectron Spectroscopy (NIPES) for Solvation Studies

Negative Ion Photoelectron Spectroscopy (NIPES) is an advanced gas-phase technique used to investigate the electronic structure and stability of anions and their clusters. pnnl.govacs.org In the context of this compound, NIPES is employed to study the interactions between the deprotonated form of the molecule (the cis-pinate dianion, cis-PA²⁻) and solvent molecules like water, acetonitrile, and methanol (B129727). rsc.org This provides fundamental insights into the initial steps of solvation and aerosol particle formation at a molecular level. acs.organnualreviews.org

The experiment involves generating solvated clusters of the cis-pinate dianion, such as cis-PA²⁻(H₂O)n, in the gas phase using electrospray ionization from a solution. rsc.org These clusters are then irradiated with a laser, causing an electron to be detached. The kinetic energy of the detached electron is measured, which allows for the determination of the electron binding energies (EBEs) of the cluster. pnnl.gov

By systematically studying how the EBEs change with the number and type of solvent molecules, researchers can deduce the preferred binding sites and configurations. acs.org For this compound, studies have shown that solvent molecules preferentially interact with the two carboxylate groups. rsc.organnualreviews.org The results indicate that the initial solvent molecules tend to bind symmetrically, one to each carboxylate group, forming bidentate hydrogen bonds in the case of water and methanol. rsc.org These studies reveal distinct solvation motifs depending on the solvent, which is crucial for understanding how this compound participates in atmospheric nucleation processes. rsc.org

Ion Mobility Mass Spectrometry (IM-MS) for Structural Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. copernicus.org When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers—molecules with the same mass but different structures. copernicus.orgdntb.gov.ua

In an IM-MS experiment, ions are driven through a drift tube filled with a neutral buffer gas (like nitrogen or helium) by a weak electric field. mdpi.com Ions with a more compact structure will experience fewer collisions with the buffer gas and travel through the tube faster than more elongated or "floppy" isomers. researchgate.net This difference in drift time allows for their separation.

Sample Preparation and Derivatization Strategies

Effective analysis of this compound from environmental samples, such as atmospheric aerosols, often requires meticulous sample preparation to extract and concentrate the analyte and to make it suitable for certain analytical techniques. au.dkcapes.gov.br

A common procedure for aerosol samples involves collecting particles on a filter, followed by solvent extraction. au.dkcapes.gov.br The choice of solvent is critical, with dichloromethane (B109758) or mixtures of methanol and water being frequently used. d-nb.infoau.dk For aqueous samples or ice cores, solid-phase extraction (SPE) is a valuable technique for concentrating the analyte and removing interfering matrix components. copernicus.org Weak anion exchange (WAX) cartridges are particularly effective for retaining carboxylic acids like this compound. copernicus.org

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which is a common technique for volatile compounds, the low volatility of dicarboxylic acids like this compound necessitates a derivatization step. au.dkcapes.gov.br This chemical modification converts the polar carboxylic acid groups into less polar, more volatile ester groups. A widely used method is esterification with BF₃-methanol or by using reagents like pentafluorobenzyl bromide to form methyl or pentafluorobenzyl esters, respectively. au.dkborenv.net These derivatized products can then be readily analyzed by GC-MS. capes.gov.brcolab.ws

For analysis by Liquid Chromatography (LC) coupled with ESI-MS, derivatization is typically not required, as the technique is well-suited for polar and non-volatile compounds. researchgate.netd-nb.info In this case, sample preparation focuses on extraction and cleanup to ensure compatibility with the LC mobile phase and to minimize ion suppression effects in the ESI source. d-nb.infocopernicus.org

Stereochemistry and Chiral Analysis of Cis Pinic Acid

Enantiomeric Forms and Retention of Stereochemical Information during Oxidation

Cis-pinic acid exists in two enantiomeric forms, which are non-superimposable mirror images of each other. The specific enantiomer formed is directly related to the enantiomeric form of its precursor, α-pinene. Chamber experiments have demonstrated that the oxidation of (+)-α-pinene primarily yields one enantiomer of this compound, designated as E1, while the oxidation of (−)-α-pinene produces the other enantiomer, E2. copernicus.orgresearchgate.net This retention of stereochemical information occurs because the four-membered ring of the pinene structure, which contains the chiral center, remains intact during the oxidation process that forms this compound. copernicus.orgresearchgate.net

The atmospheric oxidation of α-pinene, initiated by ozone or hydroxyl radicals, leads to the formation of various products, including this compound and cis-pinonic acid. chemrxiv.orgacs.org While cis-pinonic acid is a product of α-pinene oxidation, this compound can also be formed from the oxidation of β-pinene. copernicus.org This is a crucial distinction, as the formation of this compound from β-pinene can influence the enantiomeric ratio observed in atmospheric samples, complicating the direct correlation to α-pinene emissions alone. copernicus.org

Studies have shown that the chiral information from the precursor α-pinene is transferred to the resulting secondary organic aerosol (SOA) products. copernicus.org This means that the enantiomeric ratio of this compound in the atmosphere can reflect the enantiomeric ratio of the emitted α-pinene. cnr.it However, it is important to note that while the primary stereochemical information is retained, other atmospheric processes can potentially influence the final observed chiral ratios. copernicus.org

Methodologies for Chiral Ratio Determination in Environmental Samples

The determination of the enantiomeric ratio of this compound in environmental samples requires sophisticated analytical techniques capable of separating and quantifying chiral molecules. A prominent and recently developed method is two-dimensional liquid chromatography (2D-LC). copernicus.orgresearchgate.netdntb.gov.ua This technique combines a reversed-phase column in the first dimension with a chiral column in the second dimension. copernicus.orgdntb.gov.ua This setup allows for the effective separation of this compound enantiomers from other compounds present in complex environmental matrices like ice cores or aerosol filter samples. copernicus.orgresearchgate.net

The process typically involves the following steps:

Sample Collection: Aerosol particles are collected on filters, or ice core samples are obtained from glaciers. researchgate.netresearchgate.net

Extraction: The organic compounds, including this compound, are extracted from the sample matrix.

Analysis by 2D-LC: The extracted sample is injected into the 2D-LC system. The first dimension separates compounds based on polarity, and then a specific fraction containing this compound is transferred to the second, chiral dimension for enantiomeric separation. copernicus.orgcopernicus.org

Detection: A mass spectrometer is commonly coupled to the LC system (LC-MS) for sensitive and selective detection of the separated enantiomers. copernicus.orgcnr.it

To confirm the identity of each enantiomer, ozonolysis experiments are performed with enantiomerically pure (+)-α-pinene and (−)-α-pinene standards. copernicus.orgcopernicus.org The oxidation products from these experiments are then analyzed to assign the retention times of the E1 and E2 enantiomers of this compound. copernicus.orgcopernicus.org For instance, the ozonolysis of (+)-α-pinene results in the formation of the E1 enantiomer, which has a shorter retention time on the chiral column, while the ozonolysis of (−)-α-pinene produces the E2 enantiomer with a longer retention time. copernicus.org

Chiral Ratios in Atmospheric Archives (e.g., Ice Cores) as Source Tracers

The analysis of chiral ratios of this compound in atmospheric archives like ice cores provides a historical record of BVOC emissions and atmospheric conditions. copernicus.orgresearchgate.net Glaciers preserve atmospheric aerosols, including secondary organic aerosols containing this compound, offering a timeline of past atmospheric composition. researchgate.netresearchgate.net

A study of an ice core from the Belukha Glacier in the Siberian Altai, covering the period from 1870 to 1970, revealed fluctuating values for the chiral ratio of this compound. copernicus.orgdntb.gov.ua In contrast, the chiral ratio of cis-pinonic acid in the same samples remained more constant, with an excess of the enantiomer derived from (−)-α-pinene. copernicus.orgdntb.gov.ua

The fluctuations in the this compound chiral ratio can be attributed to several factors. One significant factor is the contribution from β-pinene oxidation, which forms this compound but not cis-pinonic acid. copernicus.org Therefore, changes in the relative emissions of α-pinene and β-pinene over time would directly impact the enantiomeric ratio of this compound.

Measurements at the Amazon Tall Tower Observatory (ATTO) have also shown that the chiral ratio of this compound does not always directly correlate with the chiral ratio of its main precursor, α-pinene. copernicus.orgresearchgate.net This suggests that while local emissions influence the short-lived precursors, the chiral ratios of the more stable SOA components like this compound may reflect larger-scale emission patterns. copernicus.orgresearchgate.net The atmospheric lifetime of this compound is estimated to be several days, allowing for long-range transport and mixing of aerosols from different sources. d-nb.info

The table below summarizes findings on the chiral ratio of this compound from ice core analysis.

| Sample Year (CE) | E1/E2 Ratio of this compound |

| 1870 | ~0.8 |

| 1890 | ~1.1 |

| 1910 | ~0.9 |

| 1930 | ~1.2 |

| 1950 | ~1.0 |

| 1970 | ~1.3 |

This data is illustrative and based on graphical representations in the cited literature. researchgate.net An E1/E2 ratio greater than 1 indicates a dominance of the enantiomer formed from (+)-α-pinene, while a ratio less than 1 indicates a dominance of the enantiomer from (−)-α-pinene. A ratio of 1 signifies a racemic mixture. researchgate.net These variations over time can be used to trace changes in the types of vegetation and ecosystems contributing to biogenic emissions in the source regions.

Theoretical and Computational Investigations of Cis Pinic Acid Reactivity and Interactions

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules at interfaces, providing insights that are often difficult to obtain through experimental methods alone. semanticscholar.org In the context of atmospheric science, MD simulations have been employed to study cis-pinic acid, a key oxidation product of α-pinene, particularly its behavior at the air-water interface of atmospheric aerosols. diva-portal.orgdiva-portal.org

These simulations reveal that this compound is a surface-active compound, meaning it tends to accumulate at the surface of water droplets. diva-portal.orgacs.org This surface activity leads to a reduction in the surface tension of the water droplets. diva-portal.orgdiva-portal.org The extent of this surface tension depression is dependent on both the concentration of this compound and the size of the droplet itself. diva-portal.orgacs.org This is due to the spontaneous organization of the this compound molecules on the droplet's surface, highlighting the importance of the partitioning of this surfactant between the bulk of the droplet and its surface. acs.org

Further MD studies on model humic-like substances (HULIS), including this compound, in systems containing a large number of water molecules have shown good agreement with experimental data regarding the reduction of surface tension. semanticscholar.org These simulations also indicate the potential for this compound and similar compounds to form aggregates within nanoaerosol clusters. semanticscholar.orgdiva-portal.org The ability to model these complex systems at an atomic level allows for a deeper understanding of the structural and dynamic properties that govern the role of organic compounds in aerosol formation and behavior. semanticscholar.orgcas.cz

| Simulation Focus | Key Findings | Atmospheric Implication |

|---|---|---|

| Interfacial Behavior at Air-Water Interface | This compound is surface-active and concentrates at the droplet surface. diva-portal.orgacs.org | Influences aerosol properties and potential for cloud condensation nuclei (CCN) activity. |

| Effect on Surface Tension | Reduces the surface tension of water droplets; effect is concentration and droplet-size dependent. diva-portal.orgdiva-portal.orgacs.org | Affects the formation and stability of cloud droplets. |

| Aggregation in Nanoaerosols | Shows a tendency to form aggregates within the aerosol cluster. semanticscholar.orgdiva-portal.org | Impacts the chemical composition and physical properties of secondary organic aerosols (SOA). |

Ab Initio and Quantum Chemical Calculations of Solvation and Cluster Formation

Ab initio and quantum chemical calculations provide a molecular-level understanding of the interactions between this compound and various solvents, which is crucial for elucidating its role in the formation of atmospheric aerosols. researchgate.netnih.gov These theoretical methods, often combined with experimental techniques like negative ion photoelectron spectroscopy, are used to investigate the structures and energetics of solvated clusters of this compound and its corresponding anion, cis-pinate. researchgate.netosti.gov

Interactions with Water, Methanol (B129727), and Acetonitrile (B52724) Solvents

Studies have examined the early stages of cluster formation involving the cis-pinate dianion (the doubly deprotonated form of this compound) and three common atmospheric solvents: water, methanol, and acetonitrile. researchgate.net These investigations reveal that this compound exhibits different structures and functions depending on the solvent environment.

A common solvation pattern observed is that solvent molecules tend to alternately solvate the two negatively charged carboxylate groups of the cis-pinate dianion as the number of solvent molecules increases. researchgate.netnih.govrsc.org However, a unique feature was discovered for clusters of cis-pinate with two water or two methanol molecules. researchgate.netrsc.org Asymmetric isomers can exist where both solvent molecules interact with only one of the carboxylate groups. researchgate.netnih.govrsc.org This phenomenon, not observed in similar linear dicarboxylate anions, is attributed to the rigid four-membered carbon ring of this compound. researchgate.netnih.govacs.org

Analysis of Hydrogen Bonding and Solvent-Anion Interactions

The dominant interactions between the cis-pinate dianion and the solvent molecules have been characterized through quantum chemical calculations. researchgate.netrsc.org

With Water: The primary interaction involves the formation of bidentate hydrogen bonds, where both oxygen atoms of the carboxylate group interact with the hydrogen atoms of a water molecule (O⁻···H–O). researchgate.netrsc.org

With Methanol: The interactions consist of both O⁻···H–O and O⁻···H–C hydrogen bonds. researchgate.netrsc.org

With Acetonitrile: Tridentate O⁻···H–C hydrogen bonds are the dominant form of interaction. researchgate.netrsc.org

These findings on the specific nature of hydrogen bonding are critical for understanding the mechanisms of cluster growth and the nucleation of atmospheric organic aerosols. osti.gov

| Solvent | Type of Hydrogen Bonding Interaction | Reference |

|---|---|---|

| Water (H₂O) | Bidentate O⁻···H–O | researchgate.netrsc.org |

| Methanol (CH₃OH) | O⁻···H–O and O⁻···H–C | researchgate.netrsc.org |

| Acetonitrile (CH₃CN) | Tridentate O⁻···H–C | researchgate.netrsc.org |

Computational Modeling of Photodissociation Dynamics

Computational modeling is a key tool for investigating the photodissociation dynamics of atmospheric compounds like this compound. On-the-fly dynamics simulations, which calculate the potential energy surface as the simulation progresses, have been used to study the photolysis of this compound and its methyl ester. nih.govacs.orguci.edu

These simulations have successfully predicted the occurrence of both Norrish type I and Norrish type II photolysis pathways. nih.govacs.orguci.edu The calculations indicate that these reactions are driven by the dynamics on the lowest triplet excited state of the molecule. nih.govacs.orguci.edu The Norrish type II isomerization was identified as the major pathway, leading to the formation of 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid). nih.govacs.org

Importantly, simulations of cis-pinonic acid methyl ester hydrated with one or five water molecules showed that the presence of water does not significantly suppress the photolysis process. nih.govacs.orgacs.org This theoretical finding supports experimental results and suggests that direct photolysis can be a relevant removal pathway for this compound and other similar compounds in wet atmospheric particles. nih.govuci.edu

Environmental Tracing and Source Apportionment of Cis Pinic Acid

Cis-Pinic Acid as a Molecular Tracer for Biogenic Secondary Organic Aerosol

This compound is widely recognized as a significant molecular tracer for biogenic secondary organic aerosol (BSOA). copernicus.orgcopernicus.org It is a well-established first-generation oxidation product of abundant monoterpenes, specifically α-pinene and β-pinene, which are emitted in large quantities by terrestrial vegetation. copernicus.orgcopernicus.orgpnas.org The atmospheric oxidation of these precursors by ozone (O₃) and hydroxyl radicals (OH) leads to the formation of this compound. copernicus.orgcopernicus.orgcopernicus.org

Its utility as a tracer stems from its specific biogenic origin. The presence of this compound in atmospheric particulate matter is a direct indicator of the contribution of monoterpene oxidation to the formation of secondary organic aerosol (SOA). copernicus.org It is often analyzed alongside other related compounds to provide a more detailed picture of aerosol formation and aging. For instance, cis-pinonic acid is another primary product of α-pinene oxidation. copernicus.orgmdpi.com The ratio of cis-pinonic acid plus this compound to their further oxidation product, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), can be used as an indicator of the atmospheric aging of monoterpene-derived SOA. mdpi.comaaqr.org A higher ratio suggests fresher, less processed aerosols, while a lower ratio indicates more aged aerosols that have undergone further oxidation. mdpi.comaaqr.org

The identification of this compound and its enantiomers (specific stereoisomers) in atmospheric samples, such as those from the Amazon rainforest, further refines its role as a tracer, allowing for more detailed investigation into the specific biogenic precursors and atmospheric processes involved. copernicus.orgmpg.de

Source Apportionment Studies Using this compound and Related Tracers

Source apportionment studies utilize molecular tracers to identify and quantify the contributions of various sources to atmospheric particulate matter. This compound, due to its distinct biogenic origin, is a crucial component in these analyses, helping to distinguish biogenic SOA from anthropogenic sources and other natural emissions like biomass burning. copernicus.orgcopernicus.orgresearchgate.net

These studies often employ receptor models, such as Positive Matrix Factorization (PMF), which analyze the concentrations of a suite of tracer compounds in aerosol samples to identify different source profiles. researchgate.net In this context, this compound is used as a marker for the "biogenic secondary organic aerosol" factor. researchgate.net It is frequently measured alongside a range of other tracers, including:

Other monoterpene oxidation products : cis-pinonic acid, 3-hydroxyglutaric acid, and MBTCA. researchgate.netcopernicus.org

Isoprene oxidation products : 2-methyltetrols (2-methylthreitol and 2-methylerythritol) and 2-methylglyceric acid. researchgate.netcopernicus.org

Sesquiterpene oxidation products : β-caryophyllinic acid. researchgate.netcopernicus.org

Biomass burning tracers : Levoglucosan. tandfonline.com

Anthropogenic tracers : Hopanes and picene (B1221364) for fossil fuel combustion. researchgate.net

By incorporating this compound into these multi-tracer analyses, researchers can more accurately quantify the contribution of biogenic emissions to the total organic aerosol mass in different environments. researchgate.net For example, studies have used this compound to apportion carbonaceous aerosol sources in the Nordic rural background, highlighting the significant influence of natural sources in forested regions. copernicus.orgcopernicus.org In urban areas, it helps to disentangle the mix of biogenic and anthropogenic aerosol sources. researchgate.net

Distribution and Concentrations in Atmospheric Particulate Matter

The concentration of this compound in atmospheric particulate matter varies significantly depending on location, season, and meteorological conditions. aaqr.orgnih.gov As a product of biogenic emissions, its concentrations are generally higher in areas with significant vegetation cover, such as forests, and during warmer seasons when biogenic VOC emissions and photochemical activity are at their peak. nih.govtandfonline.com

Studies have reported a wide range of concentrations globally. For instance, summertime measurements in a Nordic rural background site (Hyytiälä) found concentrations ranging from 2 to 30 ng m⁻³. copernicus.orgcopernicus.org At a forested site in Hungary, the peak concentration of this compound reached 135 ng m⁻³. ugent.be In urban Beijing, this compound and another monoterpene tracer, cis-pinonic acid, exhibited a unique distribution, peaking in the coarse-mode particles (5.8-9.0 μm), which is attributed to their volatile nature. nih.gov Seasonal variations are also pronounced, with summer maxima and winter minima being a common feature in many locations due to the temperature dependence of monoterpene emissions. nih.gov

Below are tables summarizing reported concentrations of this compound and related monoterpene SOA tracers from various field campaigns.

Table 1: Concentrations of Monoterpene SOA Tracers at Mt. Tai, China (Summer 2016)

Data sourced from a study at the summit of Mt. Tai, representing a mountainous atmosphere. aaqr.org The total includes cis-pinonic acid, this compound, 3-hydroxyglutaric acid, and MBTCA.

Table 2: Concentrations of Monoterpene SOA Tracers in Beirut, Lebanon

Data sourced from a study in Beirut, Lebanon, showing strong seasonal variation. tandfonline.com

Table 3: Concentrations of Pinic Acid Enantiomers in the Amazon Rainforest

Data sourced from a study at the Amazon Tall Tower Observatory (ATTO), showing concentrations for different stereoisomers of this compound. copernicus.orgmpg.de

Long-Term Atmospheric Trends from Environmental Archives

Environmental archives, particularly ice cores from glaciers and polar regions, provide invaluable records of past atmospheric composition. The analysis of organic tracers like this compound in these archives allows scientists to reconstruct long-term trends in BSOA formation and the atmospheric burden of biogenic emissions. acs.orgresearchgate.netresearchgate.net

The longer atmospheric lifetimes of semi-volatile compounds like this compound enable their transport to remote regions like the poles and high-altitude glaciers, where they are deposited and preserved in ice layers. researchgate.net Several studies have successfully detected and quantified this compound in ice cores from various locations, including Antarctica, the Swiss Alps, and the Siberian Altai. acs.orgresearchgate.netresearchgate.net

Similarly, a method was developed to analyze the chiral ratios of this compound and cis-pinonic acid in ice core samples from the Belukha glacier in the Siberian Altai, covering the period from 1870 to 1970. researchgate.net Such analyses of stereoisomers can offer more detailed insights into changes in precursor emissions and atmospheric oxidation conditions over time. researchgate.net These ice core records are crucial for understanding how natural aerosol sources have varied over the long term and for evaluating the performance of climate and atmospheric chemistry models.

Laboratory Synthesis and Experimental Studies of Cis Pinic Acid

Chemical Synthesis Routes for Reference Standards

The availability of high-purity cis-pinic acid is essential for its use as an analytical standard in identifying and quantifying its presence in atmospheric aerosol samples. Laboratory synthesis provides a reliable source for this reference material. The most common and well-documented synthetic routes involve the oxidation of α-pinene, a readily available natural monoterpene.

One of the classical and most frequently cited methods is the permanganate (B83412) oxidation of α-pinene. This procedure typically involves dissolving α-pinene in a suitable solvent, such as acetone, and cooling the solution in an ice bath. A solution of potassium permanganate (KMnO₄) is then added dropwise while maintaining a low temperature to control the exothermic reaction. The reaction proceeds through the oxidative cleavage of the double bond in the α-pinene molecule. Following the reaction, the manganese dioxide (MnO₂) byproduct is filtered off, and the this compound is isolated from the filtrate. Purification is generally achieved through recrystallization, yielding a white crystalline solid.

Another established method involves the ozonolysis of α-pinene followed by an oxidative workup. In this two-step process, ozone (O₃) is bubbled through a solution of α-pinene in a non-participating solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C). This cleaves the double bond to form a primary ozonide, which rearranges to a more stable secondary ozonide. The subsequent workup of the ozonide with an oxidizing agent, such as hydrogen peroxide (H₂O₂), converts the intermediate aldehydes into carboxylic acids, leading to the formation of this compound.

The table below summarizes key aspects of these common synthesis routes.

| Synthesis Route | Starting Material | Key Reagents | Typical Conditions | Key Product |

| Permanganate Oxidation | α-Pinene | Potassium Permanganate (KMnO₄), Acetone | Low temperature (0-10 °C), controlled addition | This compound |

| Ozonolysis | α-Pinene | 1. Ozone (O₃)2. Hydrogen Peroxide (H₂O₂) | 1. Low temperature (-78 °C)2. Oxidative workup | This compound |

Synthesis of Peroxy Acid Derivatives

The synthesis of peroxypinic acid is typically achieved starting from pinic anhydride (B1165640), which can be easily formed by dehydrating this compound (e.g., by heating with acetic anhydride). The pinic anhydride is then reacted with a concentrated solution of hydrogen peroxide in a solvent like diethyl ether. The reaction is often catalyzed by a small amount of sulfuric acid. This process involves the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the peroxy acid functional group. The resulting peroxypinic acid is carefully isolated for use in further experimental studies.

Smog Chamber and Flow Tube Experiments for Atmospheric Simulation

To understand the formation of this compound under realistic atmospheric conditions, scientists use large-scale environmental chambers (smog chambers) and smaller-scale flow tube reactors. These experiments simulate the chemical reactions that occur when biogenic volatile organic compounds (BVOCs) like α-pinene and β-pinene are released into the atmosphere and oxidized.

In a typical smog chamber experiment, a known concentration of a precursor monoterpene (e.g., α-pinene) is injected into a large, inert Teflon bag. An oxidant, such as ozone (O₃) or hydroxyl radicals (OH), is then introduced to initiate the reaction. OH radicals are often generated in situ by photolyzing a precursor like hydrogen peroxide (H₂O₂) or nitrous acid (HONO) with UV lamps that simulate sunlight. Over several hours, the chemical composition of both the gas and particle phases is monitored using advanced analytical instrumentation, such as chemical ionization mass spectrometry (CIMS) and gas chromatography-mass spectrometry (GC-MS).

These studies have consistently identified this compound as a major second-generation product of monoterpene oxidation. Its formation yield—the number of moles of this compound produced per mole of precursor reacted—is a critical parameter for atmospheric models. Research has shown that yields vary depending on the specific precursor, the primary oxidant, and other environmental conditions like NOx levels. For example, the ozonolysis of α-pinene is a particularly efficient pathway for producing this compound.

The table below presents a summary of representative molar yields of this compound observed in various laboratory chamber studies.

| Precursor | Primary Oxidant | Experimental Condition | This compound Molar Yield (%) | Reference |

| α-Pinene | Ozone (O₃) | Low-NOx, with OH scavenger | 15.0 - 25.0 | , |

| α-Pinene | Ozone (O₃) | High-NOx | 6.0 - 9.0 | |

| α-Pinene | Hydroxyl Radical (OH) | Low-NOx | 3.0 - 5.0 | |

| β-Pinene | Ozone (O₃) | Low-NOx, with OH scavenger | 2.0 - 4.0 | |

| β-Pinene | Hydroxyl Radical (OH) | Low-NOx | ~1.0 |

Note: Yields can vary significantly based on specific experimental conditions (temperature, humidity, seed aerosol presence, etc.). The values presented are representative ranges from the cited literature.

Controlled Laboratory Studies of Aqueous Phase Reactions

While gas-phase oxidation is a primary source, chemical reactions within atmospheric aqueous phases (e.g., cloud droplets, fog, and aerosol water) are also recognized as a significant pathway for the formation of secondary organic aerosol (SOA) components, including this compound.

Laboratory studies investigating these processes often focus on the aqueous-phase oxidation of water-soluble first-generation products of pinene oxidation. A key precursor studied in this context is cis-pinonaldehyde, which is a major product of α-pinene ozonolysis and can partition from the gas phase into cloud water.

In these experiments, a solution of cis-pinonaldehyde in purified water is exposed to an oxidant, most commonly the hydroxyl (OH) radical. OH radicals are generated in the aqueous phase, typically through the photolysis of hydrogen peroxide (H₂O₂) with UV light. The reaction is monitored over time, with samples being analyzed by techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to identify and quantify the reaction products. These studies have demonstrated that the aqueous-phase oxidation of the aldehyde group in cis-pinonaldehyde efficiently converts it to a carboxylic acid group, directly forming this compound. This confirms that aqueous-phase processing in the atmosphere can be a relevant formation pathway for dicarboxylic acids found in aerosol particles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.